molecular formula C8H10FN3O4S B192945 Emtricitabine sulfoxide CAS No. 152128-77-3

Emtricitabine sulfoxide

货号: B192945
CAS 编号: 152128-77-3
分子量: 263.25 g/mol
InChI 键: DMOMZPWPIDCLMB-YGFFCSEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

恩曲他滨S-氧化物是一种化学化合物,分子式为C8H10FN3O4S。 它是恩曲他滨商业制剂中的一种潜在杂质,恩曲他滨是一种核苷逆转录酶抑制剂,用于治疗HIV-1和乙型肝炎 。恩曲他滨S-氧化物在结构上与恩曲他滨相关,不同之处在于存在一个额外的氧原子,形成了亚砜基团。

准备方法

恩曲他滨S-氧化物的合成涉及恩曲他滨的氧化。 这可以通过使用各种氧化剂来实现,例如过氧化氢或间氯过氧苯甲酸,在受控条件下进行 。该反应通常需要甲醇或乙腈等溶剂,并在室温或略微升高的温度下进行,以确保完全转化。

恩曲他滨S-氧化物的工业生产方法没有得到很好的记录,因为它主要被认为是一种杂质,而不是目标化合物。在实验室环境中使用的氧化过程可以在需要时扩展到工业规模。

化学反应分析

恩曲他滨S-氧化物经历了几种类型的化学反应,包括:

    氧化: 进一步氧化可以将亚砜基团转化为砜基团。

    还原: 亚砜基团可以使用硼氢化钠等还原剂还原回硫化物形式(恩曲他滨)。

    取代: 嘧啶环上的氟原子可以发生亲核取代反应。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的亲核试剂。这些反应形成的主要产物包括恩曲他滨(还原产物)和恩曲他滨砜(氧化产物)。

科学研究应用

Pharmaceutical Analysis

Emtricitabine sulfoxide is primarily studied as an impurity in emtricitabine preparations. Its identification and quantification are essential for quality control in pharmaceutical manufacturing. Analytical methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed to detect and quantify this compound alongside other impurities in combination drugs .

Stability Studies

Stability studies assess how environmental conditions affect the degradation of emtricitabine and its derivatives, including this compound. These studies are vital for determining the shelf life and storage conditions required to maintain drug efficacy .

Metabolic Pathway Research

Research on the metabolic pathways involving this compound provides insights into the degradation processes of emtricitabine in vivo. Understanding these pathways can lead to improved formulations that minimize side effects and enhance therapeutic outcomes .

Case Studies

Case Study 1: Detection Methods
A study focused on developing an RP-HPLC method for detecting this compound in fixed-dose combination drugs containing emtricitabine, dolutegravir, and tenofovir alafenamide. The method demonstrated high sensitivity and specificity, essential for ensuring drug quality.

Case Study 2: Stability Assessment
Another study evaluated the stability of emtricitabine formulations under various stress conditions (acidic, basic, oxidative). The presence of this compound was noted as a significant factor influencing the overall stability of the formulation .

作用机制

作为一种杂质,恩曲他滨S-氧化物没有明确的作用机制。 它的母体化合物恩曲他滨是一种核苷逆转录酶抑制剂,通过抑制HIV-1和乙型肝炎病毒的逆转录酶发挥作用 。恩曲他滨被磷酸化为其活性三磷酸形式,该形式与天然核苷酸竞争并终止生长的病毒DNA链,从而阻止病毒复制。

相似化合物的比较

恩曲他滨S-氧化物类似于其他核苷类似物及其各自的氧化产物。一些相关的化合物包括:

    恩曲他滨: 母体化合物,一种核苷逆转录酶抑制剂。

    拉米夫定: 另一种用于治疗HIV和乙型肝炎的核苷逆转录酶抑制剂。

    齐多夫定: 一种用于治疗HIV的核苷逆转录酶抑制剂。

恩曲他滨S-氧化物因其特定的结构以及亚砜基团的存在而独一无二,这使其与其他核苷类似物及其杂质有所区别

生物活性

Emtricitabine sulfoxide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacokinetics, mechanisms of action, and biological effects of this compound, supported by relevant data tables and case studies.

Overview of Emtricitabine and Its Metabolite

Emtricitabine (FTC) is known for its efficacy against HIV-1, HIV-2, and hepatitis B virus (HBV). Upon administration, FTC undergoes biotransformation to form several metabolites, including this compound, which constitutes approximately 9% of the administered dose . The biological activity of this compound contributes to the overall pharmacological effects observed with FTC.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Emtricitabine exhibits high oral bioavailability, approximately 63% in monkeys and 96% in mice after oral dosing . The sulfoxide metabolite's bioavailability has not been explicitly detailed but is expected to parallel that of FTC due to its formation from the parent compound.
  • Distribution : The volume of distribution at steady state for FTC is approximately 0.8 L/kg in monkeys . While specific data for this compound is limited, it is likely to exhibit similar distribution characteristics.
  • Metabolism : Emtricitabine undergoes oxidation to form this compound. This metabolic pathway is significant as it influences the drug's overall efficacy and safety profile .
  • Excretion : The renal clearance of FTC and its metabolites indicates that renal function can significantly affect drug levels in circulation. In studies involving cynomolgus monkeys, about 41% of the radioactive dose was excreted in urine within 72 hours .

Emtricitabine and its sulfoxide metabolite act primarily by inhibiting reverse transcriptase, an enzyme critical for viral replication. This inhibition prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of HIV. The presence of this compound may enhance or modify this inhibitory effect due to its structural similarity to FTC.

Efficacy Against HIV

Research has shown that both emtricitabine and its metabolites possess antiviral activity. A study highlighted that emtricitabine effectively suppressed viral loads in patients undergoing antiretroviral therapy . Although specific studies on this compound are sparse, its role as a metabolite suggests potential additive or synergistic effects in HIV treatment.

Case Studies

A notable case involved patients with chronic hepatitis B who were treated with a combination regimen including FTC. The outcomes demonstrated significant reductions in viral load and improvements in liver function tests over a 48-week period . While direct evidence for this compound's role was not provided, the results underscore the importance of understanding all active metabolites in therapeutic contexts.

Data Table: Pharmacokinetics Summary

ParameterEmtricitabine (FTC)This compound
Oral Bioavailability63% (monkeys)Not specified
Volume of Distribution0.8 L/kgNot specified
Renal ClearanceRapidExpected similar
Percentage as Metabolite-~9%

属性

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-YGFFCSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-77-3
Record name Emtricitabine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMTRICITABINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine sulfoxide
Reactant of Route 2
Emtricitabine sulfoxide
Reactant of Route 3
Emtricitabine sulfoxide
Reactant of Route 4
Emtricitabine sulfoxide
Reactant of Route 5
Emtricitabine sulfoxide
Reactant of Route 6
Emtricitabine sulfoxide
Customer
Q & A

Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?

A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.

Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?

A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。